![molecular formula C15H22 B1358932 3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene CAS No. 34918-83-7](/img/structure/B1358932.png)
3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride is a thermally stable, easy-to-handle, versatile deoxofluorinating agent that also shows high stability on contact with water . It is a superior alternative to diethylaminosulfur trifluoride (DAST) .
Molecular Structure Analysis
The molecular formula for 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride is C12H17F3S . The exact molecular structure for “3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene” was not found in the search results.Chemical Reactions Analysis
4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride is known to promote nucleophilic deoxofluorination reactions . It exhibits excellent thermal stability, up to 150 °C, therefore rendering it safely applicable in a variety of processes, including industrial scale production .Physical And Chemical Properties Analysis
4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride is a solid with a melting point of 62-68 °C . The specific physical and chemical properties for “3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene” were not found in the search results.Scientific Research Applications
Deoxofluorination in Organic Synthesis
This compound is utilized as a deoxofluorinating agent, replacing oxygen atoms in molecules with fluorine atoms. This is particularly useful for transforming alcohols, aldehydes, ketones, and carboxylic acids into their corresponding fluorinated derivatives . The fluorination process enhances biological activity and metabolic stability, making it valuable in medicinal chemistry.
Synthesis of Fluorinated Pharmaceuticals
Due to its high thermal stability and resistance to hydrolysis, this compound is employed in synthesizing fluorinated pharmaceuticals. Fluorine atoms can significantly alter the biological properties of drug molecules, leading to improved efficacy and pharmacokinetics .
Material Science and Polymer Research
In material science, the introduction of fluorine atoms can result in polymers with enhanced properties such as increased resistance to solvents, acids, and bases. The compound’s ability to introduce fluorine into other molecules makes it a key reagent in developing new materials .
Agricultural Chemistry
Fluorinated compounds often exhibit increased stability and bioactivity, making them suitable candidates for developing herbicides and pesticides. The compound’s fluorination capabilities can be leveraged to synthesize these agricultural chemicals .
Nuclear Magnetic Resonance (NMR) Spectroscopy
Fluorine is an excellent NMR probe due to its high sensitivity and large chemical shift range. This compound can be used to introduce fluorine into target molecules for NMR studies, aiding in structural elucidation and conformational analysis .
Petrochemical Industry
In the petrochemical industry, fluorinated compounds are used as additives to improve the properties of fuels and lubricants. The compound’s fluorination reactions can be applied to modify hydrocarbons and enhance their performance .
Environmental Chemistry
Fluorinated compounds are used in environmental chemistry to create inert and stable tracers for monitoring pollution and studying atmospheric chemistry. The compound’s ability to introduce fluorine into various molecules supports the synthesis of these tracers .
Electronics and Semiconductor Industry
The electronics industry benefits from fluorinated compounds due to their electrical insulation properties. This compound can be used to synthesize materials for electronic components, contributing to the miniaturization and efficiency of electronic devices .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that the compound is a versatile deoxofluorinating agent . Deoxofluorination is a type of chemical reaction where an oxygen atom in a molecule is replaced with a fluorine atom. This suggests that the compound’s primary targets could be oxygen-containing compounds such as alcohols, aldehydes, ketones, and carboxylic acids .
Mode of Action
3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene interacts with its targets through a process known as deoxofluorination . In this process, an oxygen atom in the target molecule is replaced with a fluorine atom. This can result in significant changes to the target molecule’s properties, such as its reactivity, stability, and biological activity .
Biochemical Pathways
Given its role as a deoxofluorinating agent, it can be inferred that it may affect various biochemical pathways involving oxygen-containing compounds .
Pharmacokinetics
The compound’s high thermal stability and resistance to aqueous hydrolysis suggest that it may have unique pharmacokinetic properties .
Result of Action
The molecular and cellular effects of 3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene’s action largely depend on the specific target molecules and the context in which the deoxofluorination reaction occurs. The replacement of an oxygen atom with a fluorine atom can significantly alter a molecule’s properties, potentially leading to various downstream effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene. For instance, the compound exhibits high thermal stability and resistance to aqueous hydrolysis . This suggests that it can remain stable and effective under a wide range of environmental conditions.
properties
IUPAC Name |
5-tert-butyl-1,3-dimethyl-2-prop-2-enylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22/c1-7-8-14-11(2)9-13(10-12(14)3)15(4,5)6/h7,9-10H,1,8H2,2-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CREVEHRNNVVLHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC=C)C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641232 |
Source
|
Record name | 5-tert-Butyl-1,3-dimethyl-2-(prop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
34918-83-7 |
Source
|
Record name | 5-tert-Butyl-1,3-dimethyl-2-(prop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.